molecular formula C21H20ClFN6 B2470443 7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 931743-27-0

7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2470443
CAS RN: 931743-27-0
M. Wt: 410.88
InChI Key: OULLZKWPNDUWHT-UHFFFAOYSA-N
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Description

7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C21H20ClFN6 and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Activity

Research into tricyclic heterocycles related to quinazolinone structures has shown significant binding affinity to benzodiazepine receptors. The study by Francis et al. (1991) focused on the synthesis of novel triazoloquinazolinone derivatives, achieving compounds with potent benzodiazepine antagonistic properties in rat models. The leading compound in this series exhibited comparable activity to known benzodiazepine receptor antagonists, indicating the potential therapeutic applications of these structures in modulating benzodiazepine receptor activity (Francis et al., 1991).

Anticancer Activity

A series of 1,2,4-triazoloquinoline derivatives were synthesized and assessed for their anticancer activity by Reddy et al. (2015). These compounds were evaluated against human neuroblastoma and colon carcinoma cell lines, with some derivatives demonstrating significant cytotoxicity. This study highlights the potential of triazoloquinoline derivatives in anticancer drug development (Reddy et al., 2015).

Antitumor and Antimicrobial Activities

Kassab et al. (2016) synthesized novel dimethoxyquinazoline derivatives and evaluated their antitumor and antimicrobial activities. The synthesized compounds exhibited activity against a variety of human tumor cell lines and showed antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that quinazoline derivatives can be promising candidates for the development of new antitumor and antimicrobial agents (Kassab et al., 2016).

DNA Interaction and Cytotoxicity

Ovádeková et al. (2005) explored the cytotoxic and antiproliferative activities of a novel quinazoline derivative on the HeLa human tumor cell line. The study found significant cytotoxic effects and potential DNA interaction, suggesting the compound's application in cancer treatment due to its ability to induce necrosis in tumor cells (Ovádeková et al., 2005).

Enol Type Acyl Cyanides Synthesis

Kurasawa et al. (1993) demonstrated a synthesis method for enol-type acyl cyanides involving 1,3-dipolar cycloaddition reactions and cyano group migration. This method could offer a new pathway for synthesizing quinazoline derivatives with potential biological applications (Kurasawa et al., 1993).

properties

IUPAC Name

7-chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN6/c1-2-27-8-10-28(11-9-27)20-17-13-15(22)6-7-18(17)29-21(24-20)19(25-26-29)14-4-3-5-16(23)12-14/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULLZKWPNDUWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline

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